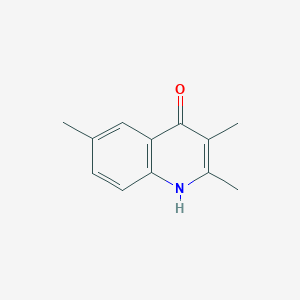

2,3,6-Trimethylquinolin-4-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives typically involves nucleophilic substitution reactions, condensation cyclizations, or specific modifications of simpler quinoline precursors. For example, the synthesis of 4-aminoquinazoline derivatives is achieved through the nucleophilic substitution reaction of chloroquinazoline and aryl amine (Liu et al., 2007). Another method involves sulfuric acid-promoted condensation cyclization of ethynylanilines with arylaldehydes in alcoholic solvents, offering an efficient one-pot synthesis route for arylquinolines (Wang et al., 2009).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including their geometric and electronic configurations, is often elucidated using X-ray crystallography, NMR, and computational methods. For instance, novel methoxyquinoline derivatives have been characterized revealing insights into their molecular geometry, optimized using density functional theory (DFT) and Hartree–Fock (HF) methods (Ökten et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. The synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives illustrates the potential for creating compounds with significant antiproliferative activities against cancer cells (Liu et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The crystal structure determinations of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives provide insights into their solid-state characteristics and intermolecular interactions (Fotie et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of quinoline derivatives, are influenced by their molecular structure. Studies such as the synthesis and in vitro evaluation of octahydroquinazoline-2,5-dione derivatives highlight their potential as calcium antagonist agents, showcasing the diverse chemical properties these compounds can exhibit (Yarim et al., 2003).

科学的研究の応用

Antitumor Activity

2,3,6-Trimethylquinolin-4-OL derivatives have shown potential as antitumor agents. For example, a study by Chou et al. (2010) focused on the design, synthesis, and preclinical evaluation of new 2-phenylquinolin-4-ones (2-PQs) derivatives, demonstrating significant inhibitory activity against various tumor cell lines. One of the potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibited cancer cell lines in a National Cancer Institute evaluation. Additionally, compound 15, derived from these studies, exhibited activity comparable to doxorubicin in Hep3B xenograft models, highlighting its promise as a clinical candidate for cancer treatment Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents.

Tubulin Polymerization Inhibition

Another study by Lee et al. (2011) explored 5-amino-2-aroylquinolines, which are structurally related to 2,3,6-trimethylquinolin-4-OL, as tubulin polymerization inhibitors. By modifying the linkers and functional groups, they identified compounds with substantial antiproliferative activity against various cancer cell lines. This research underscores the potential of 2,3,6-trimethylquinolin-4-OL derivatives in developing new cancer therapies that target tubulin polymerization, a critical process in cell division 5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors. Part 2. The impact of bridging groups at position C-2.

Antioxidant Use in Animal Feed

Ethoxyquin, a derivative of 2,3,6-trimethylquinolin-4-OL, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Despite its effectiveness in preserving feed quality, there have been concerns regarding its safety, prompting further studies to reevaluate its toxicity. This application and the associated safety assessments highlight the importance of 2,3,6-trimethylquinolin-4-OL derivatives in maintaining feed quality while ensuring safety Ethoxyquin: An Antioxidant Used in Animal Feed.

特性

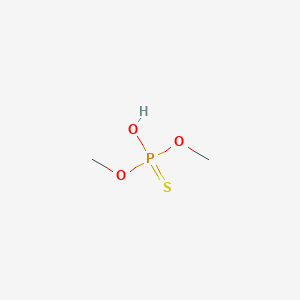

IUPAC Name |

2,3,6-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXBHMPKNBRNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556621 |

Source

|

| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trimethylquinolin-4-OL | |

CAS RN |

1447-42-3 |

Source

|

| Record name | 2,3,6-Trimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。